
1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its unique structure, which includes dimethyl and propyl substituents on the pyrrole ring, as well as an ethanone group.
Métodos De Preparación
The synthesis of 1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting materials such as 3,4-dimethyl-5-propylpyrrole and ethanoyl chloride can be used in the presence of a base like pyridine to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, with common reagents including halogens, nitrating agents, and sulfonating agents. These reactions typically yield halogenated, nitrated, or sulfonated products.
Aplicaciones Científicas De Investigación
1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It can be used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.
Comparación Con Compuestos Similares
1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone can be compared with other similar compounds, such as:
1-(3,5-dimethyl-1H-pyrrol-2-yl)ethanone: This compound has a similar structure but differs in the position of the methyl groups on the pyrrole ring.
1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone: Another similar compound with different substituent positions, affecting its chemical reactivity and biological activity.
1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone:
These comparisons highlight the uniqueness of this compound in terms of its specific substituent pattern and resulting chemical behavior.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
1-(3,4-dimethyl-5-propyl-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C11H17NO/c1-5-6-10-7(2)8(3)11(12-10)9(4)13/h12H,5-6H2,1-4H3 |
Clave InChI |
DNFLYOKDZLYKKO-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C(=C(N1)C(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



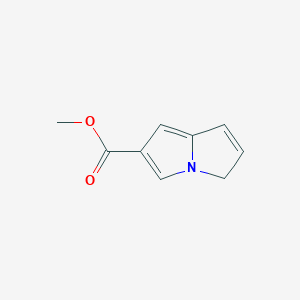
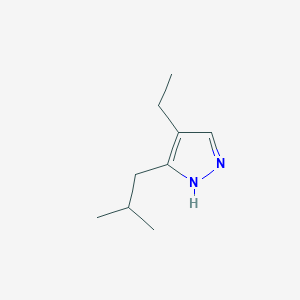
![2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12888712.png)
![N-Acetyl-N-(5,6,7,8-tetrahydrothieno[2,3-b]quinolin-4-yl)butanamide](/img/structure/B12888727.png)

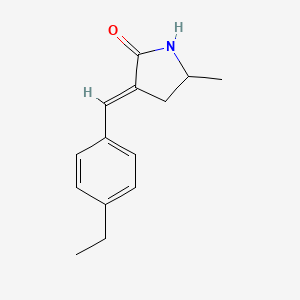
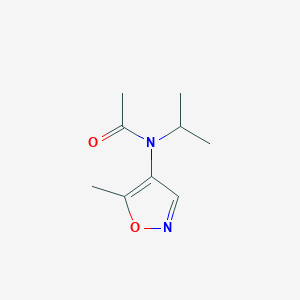
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888759.png)


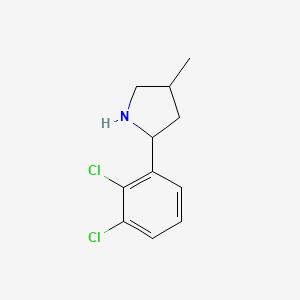
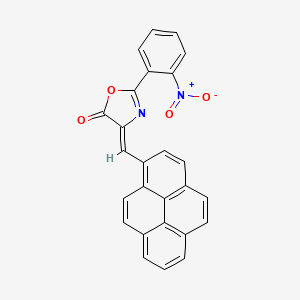
![2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12888787.png)
